2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide 2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0982465
InChI: InChI=1S/C24H31N3O3/c1-17(2)24(29)27-14-12-26(13-15-27)21-10-6-5-9-20(21)25-23(28)16-30-22-11-7-8-18(3)19(22)4/h5-11,17H,12-16H2,1-4H3,(H,25,28)
SMILES: CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C
Molecular Formula: C24H31N3O3
Molecular Weight: 409.5 g/mol

2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide

CAS No.:

Cat. No.: VC0982465

Molecular Formula: C24H31N3O3

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dimethylphenoxy)-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide -

Specification

Molecular Formula C24H31N3O3
Molecular Weight 409.5 g/mol
IUPAC Name 2-(2,3-dimethylphenoxy)-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide
Standard InChI InChI=1S/C24H31N3O3/c1-17(2)24(29)27-14-12-26(13-15-27)21-10-6-5-9-20(21)25-23(28)16-30-22-11-7-8-18(3)19(22)4/h5-11,17H,12-16H2,1-4H3,(H,25,28)
Standard InChI Key PZOHVUKEDIBVMX-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C
Canonical SMILES CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator